2-(4-Nitrophenyl)-2-oxoethyl 4-{[4-(4-tert-butylphenoxy)phenyl]amino}-4-oxobutanoate
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Overview
Description
2-(4-NITROPHENYL)-2-OXOETHYL 3-{[4-(4-TERT-BUTYLPHENOXY)PHENYL]CARBAMOYL}PROPANOATE is a complex organic compound that features a nitrophenyl group, a tert-butylphenoxy group, and a carbamoyl propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITROPHENYL)-2-OXOETHYL 3-{[4-(4-TERT-BUTYLPHENOXY)PHENYL]CARBAMOYL}PROPANOATE typically involves multi-step organic reactions. The process begins with the preparation of the nitrophenyl and tert-butylphenoxy intermediates, which are then coupled through carbamoylation and esterification reactions. Common reagents used in these reactions include nitrophenol, tert-butylphenol, and carbamoyl chloride, under conditions such as reflux and the use of catalysts like sulfuric acid or base catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of industrial reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-NITROPHENYL)-2-OXOETHYL 3-{[4-(4-TERT-BUTYLPHENOXY)PHENYL]CARBAMOYL}PROPANOATE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate.
Substitution: The ester and carbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or alcohols, often under basic conditions.
Major Products
Reduction: Amino derivatives.
Oxidation: Quinone derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
2-(4-NITROPHENYL)-2-OXOETHYL 3-{[4-(4-TERT-BUTYLPHENOXY)PHENYL]CARBAMOYL}PROPANOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of 2-(4-NITROPHENYL)-2-OXOETHYL 3-{[4-(4-TERT-BUTYLPHENOXY)PHENYL]CARBAMOYL}PROPANOATE involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The carbamoyl and ester groups can interact with proteins, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl acetate: Similar in structure but lacks the tert-butylphenoxy and carbamoyl groups.
4-Nitrophenyl carbamate: Contains the nitrophenyl and carbamoyl groups but lacks the ester linkage.
tert-Butylphenyl acetate: Contains the tert-butylphenoxy group but lacks the nitrophenyl and carbamoyl groups.
Uniqueness
2-(4-NITROPHENYL)-2-OXOETHYL 3-{[4-(4-TERT-BUTYLPHENOXY)PHENYL]CARBAMOYL}PROPANOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C28H28N2O7 |
---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 4-[4-(4-tert-butylphenoxy)anilino]-4-oxobutanoate |
InChI |
InChI=1S/C28H28N2O7/c1-28(2,3)20-6-12-23(13-7-20)37-24-14-8-21(9-15-24)29-26(32)16-17-27(33)36-18-25(31)19-4-10-22(11-5-19)30(34)35/h4-15H,16-18H2,1-3H3,(H,29,32) |
InChI Key |
MYPOZENIPAIADP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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